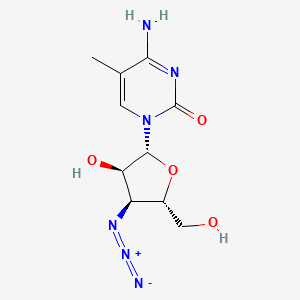

3'-Azido-3'-deoxy-5-methylcytidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-Azido-3'-deoxy-5-methylcytidine (AMD) is a synthetic nucleoside analog that has gained significant attention in scientific research due to its potential as an antiviral agent. AMD is a derivative of cytidine, which is a nucleoside that is a building block of DNA and RNA. AMD has a unique chemical structure that makes it effective in inhibiting the replication of certain viruses.

Scientific Research Applications

Nucleoside Inhibitors in HCV Treatment

One significant application of nucleoside analogs similar to 3'-Azido-3'-deoxy-5-methylcytidine is in the treatment of Hepatitis C virus (HCV). For instance, 4'-Azido-2'-deoxy-2'-methylcytidine is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, displaying effective inhibition with moderate in vivo bioavailability (Nilsson et al., 2012).

Epigenetic Drug Applications in Cancer Therapy

5-Aza-2′-deoxycytidine (decitabine), a drug structurally related to 3'-Azido-3'-deoxy-5-methylcytidine, is used in treating myelodysplastic syndrome (MDS) and is under investigation for treating acute myeloid leukemia (AML) and other malignancies. Its effectiveness lies in its ability to reactivate tumor suppressor genes silenced by aberrant DNA methylation, a frequent event in cancer (Karahoca & Momparler, 2013).

Application in DNA Methylation and Gene Expression

The inhibition of DNA methylation by compounds like 5-aza-2'-deoxycytidine leads to the re-expression of methylation-silenced genes, which is crucial in certain therapeutic applications, especially in cancer treatment. These drugs work by inhibiting DNA methylation in vivo, as demonstrated in clinical studies involving solid tumor patients (Samlowski et al., 2005).

Role in DNA Demethylation Mechanisms

Understanding the mechanisms of DNA demethylation is essential in cancer therapy. Studies show that 5-azacytosine residues in DNA, which are structurally related to 3'-Azido-3'-deoxy-5-methylcytidine, play a crucial role in inhibiting DNA methylation. This understanding is significant for the development of less toxic inhibitors of DNA methylation in cancer therapy (Christman, 2002).

Chemo-Enzymatic Synthesis Applications

The chemo-enzymatic synthesis of nucleosides, including those with azido groups, has been explored for their potential in creating novel nucleoside analogs. This approach is significant for the development of therapeutically useful sugar-modified oligonucleotides (Kumar et al., 2014).

Use in Antiviral and Antisense Applications

Synthetic routes to azido nucleosides, including 3'-deoxy-3'-azido nucleosides, have been developed for potential use in antiviral drugs and antisense ribonucleic guanidine (RNG) applications. These compounds can serve as building blocks in automated synthesis of RNA analogs or oligonucleotide phosphoramidates (Samuels et al., 2013).

Implications in Chromatin Accessibility and Gene Expression

DNA methylation inhibitors like 5-Aza-2'-deoxycytidine, which is structurally related to 3'-Azido-3'-deoxy-5-methylcytidine, have been used to study changes in nucleosome occupancy and gene expression. This research helps in understanding the epigenetic drivers causing loss of tumorigenicity in cancer cells (Pandiyan et al., 2013).

properties

IUPAC Name |

4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O4/c1-4-2-16(10(19)13-8(4)11)9-7(18)6(14-15-12)5(3-17)20-9/h2,5-7,9,17-18H,3H2,1H3,(H2,11,13,19)/t5-,6-,7-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIDXEHGLJUNPT-JXOAFFINSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)N=[N+]=[N-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2512533.png)

![3-Chloro-1-[4-(ethylsulfonyl)piperazino]-1-propanone](/img/structure/B2512534.png)

![(Z)-5-bromo-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2512535.png)

![2-[(5-Chloro-2-fluorophenoxy)methyl]oxirane](/img/structure/B2512543.png)

![N-(1-(2-methoxyethyl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2512545.png)

![2,2-diphenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2512548.png)

![methyl 3-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2512555.png)